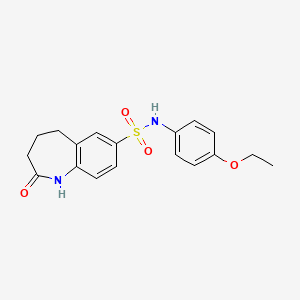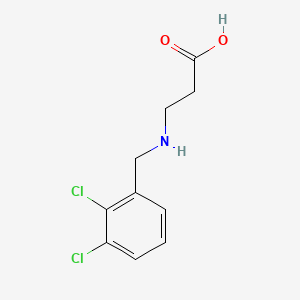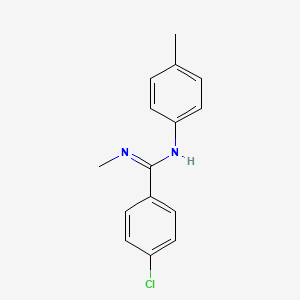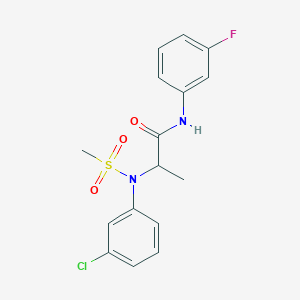
2-(cyclohexylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a cyclohexylamino group, a dichlorophenyl group, and a dinitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of a suitable benzene derivative to introduce nitro groups at the desired positions.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, appropriate solvents for amination, and controlled temperatures for chlorination and amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Formation of nitro oxides or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides or other derivatives depending on the substituents introduced.
Scientific Research Applications
2-(cyclohexylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclohexylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and inhibit the activity of certain enzymes or receptors. For example, the nitro groups may participate in redox reactions, while the amine and amide groups can form hydrogen bonds with target proteins. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl acetic acid: Shares the dichlorophenyl group but lacks the cyclohexylamino and dinitrobenzamide groups.
cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine: Contains the dichlorophenyl group and is used as an antifungal agent.
Uniqueness
2-(cyclohexylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and amine groups allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H18Cl2N4O5 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
2-(cyclohexylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H18Cl2N4O5/c20-11-6-7-16(15(21)8-11)23-19(26)14-9-13(24(27)28)10-17(25(29)30)18(14)22-12-4-2-1-3-5-12/h6-10,12,22H,1-5H2,(H,23,26) |
InChI Key |
ORMJXUAPAYDDNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[3-(morpholin-4-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B12480326.png)
![2-(2-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12480327.png)

![2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B12480342.png)
![ethyl (3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate](/img/structure/B12480344.png)
![N-[(3-methoxy-2-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B12480352.png)

![1-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12480371.png)
![3-hydroxy-4-(3-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12480377.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide](/img/structure/B12480379.png)
![5-(4-bromophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12480380.png)

![4-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12480391.png)

